molecular formula C10H13ClN2 B2473567 4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride CAS No. 2503209-35-4

4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride

Cat. No.: B2473567
CAS No.: 2503209-35-4
M. Wt: 196.68
InChI Key: SPKSUYSVJVMHBW-UHFFFAOYSA-N
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Description

4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C10H12N2·HCl It is a derivative of benzonitrile, featuring an aminopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Aminopropan-2-yl)benzonitrile involves the reaction of 2-bromoacetophenone with sodium cyanide in the presence of anhydrous sodium carbonate to yield 2-(2-bromophenyl)propanenitrile. This intermediate is then subjected to further reactions to introduce the amino group, resulting in the formation of 4-(2-Aminopropan-2-yl)benzonitrile .

Industrial Production Methods

Industrial production of 4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction typically produces primary amines .

Scientific Research Applications

4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, potentially affecting their function. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminopropyl)benzonitrile
  • 4-(2-Aminopropan-2-yl)phenol
  • 4-(2-Aminopropan-2-yl)benzaldehyde

Uniqueness

4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride is unique due to its specific structural features, such as the presence of both an aminopropyl group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-(2-aminopropan-2-yl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-10(2,12)9-5-3-8(7-11)4-6-9;/h3-6H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKSUYSVJVMHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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